

"structure-activity relationship of trifluoromethylpyrimidine derivatives"

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Compound of Interest

Compound Name: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

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A comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethylpyrimidine derivatives reveals their significant potential across various therapeutic areas, including oncology and mycology. The incorporation of a trifluoromethyl (-CF₃) group into the pyrimidine scaffold is a key medicinal chemistry strategy, often enhancing biological activity, metabolic stability, and bioavailability. This guide provides a comparative analysis of trifluoromethylpyrimidine derivatives, supported by experimental data, to inform researchers and drug development professionals.

Structure-Activity Relationship Insights

The biological activity of trifluoromethylpyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.

Anticancer Activity:

As inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, the SAR of 5-trifluoromethylpyrimidine derivatives has been explored. A general observation is that compounds with aryl substituents exhibit good antitumor activities. For instance, the introduction of a 3-fluorophenyl group can lead to potent activity against cell lines such as A549, MCF-7, and PC-3.[1] In contrast, derivatives with aliphatic substituents tend to show weaker biological activity.[1] Thienopyrimidine compounds, which share structural similarities, have also been identified as important EGFR inhibitors.[1]

Another class of anticancer agents, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, has demonstrated significant cytotoxic effects.[2][3] Notably, 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione has been identified as a highly active compound against various cancer cell lines.[2][3]

Antifungal Activity:

Trifluoromethylpyrimidine derivatives bearing an amide moiety have shown promising in vitro antifungal activities against a range of plant fungal pathogens.[4][6][7] The specific amide substituent plays a crucial role in determining the antifungal spectrum and potency. For example, certain derivatives have displayed excellent inhibition rates against *Botrytis cinerea*, in some cases exceeding the efficacy of the commercial fungicide tebuconazole.[6]

Comparative Performance Data

The following tables summarize the quantitative data for representative trifluoromethylpyrimidine derivatives, showcasing their anticancer and antifungal activities.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors[1]

Compound ID	R Substituent	A549 IC50 (μM)	MCF-7 IC50 (μM)	PC-3 IC50 (μM)	EGFRwt-TK IC50 (μM)
9c	3-Fluorophenyl	2.23	5.32	16.35	0.31
9e	Phenyl	>50	>50	>50	0.44
9h	4-Chlorophenyl	10.21	21.34	35.12	0.35
9k	Ethynyl	8.76	15.43	28.91	0.48
9t	(E)-3-(phenyl)acrylamido	1.23	4.87	9.87	0.26
9u	(E)-3-(3-fluorophenyl)acrylamido	0.35	3.24	5.12	0.091
9v	(E)-3-(4-chlorophenyl)acrylamido	0.89	4.11	8.45	0.14
Gefitinib	-	0.02	0.05	0.11	0.0063

Table 2: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives[2]

Compound ID	A375 IC50 (μM)	C32 IC50 (μM)	DU145 IC50 (μM)	MCF-7/WT IC50 (μM)
2b	>100	>100	>100	>100
3b	25.4	24.4	30.1	45.2
4b	>100	>100	89.7	>100
4c	>100	>100	>100	>100

Table 3: Antifungal Activity of Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety (% Inhibition at 50 µg/mL)[4][6]

Compound ID	Botryosphaeria dothidea	Phomopsis sp.	Botrytis cinerea	Colletotrichum gloeosporioides	Pyricularia oryzae	Sclerotinia sclerotiorum
5b	85.34	76.43	96.76	65.43	54.21	78.98
5j	88.12	80.12	96.84	68.98	58.76	80.12
5l	90.12	82.34	100	69.75	63.91	81.34
5v	78.98	65.43	85.43	54.32	45.67	82.73
Tebuconazole	95.67	92.43	96.45	94.32	91.23	83.34

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.

Synthesis of Trifluoromethylpyrimidine Derivatives

A general multi-step synthesis is often employed, starting from ethyl trifluoroacetoacetate.[4][6] The process typically involves:

- **Ring Closure:** Cyclocondensation of ethyl trifluoroacetoacetate with an appropriate reagent like urea to form the pyrimidine ring.
- **Chlorination:** Introduction of a chlorine atom at a reactive position, often using phosphorus oxychloride (POCl₃).
- **Nucleophilic Substitution:** Reaction of the chlorinated intermediate with various nucleophiles (e.g., amines, phenols) to introduce diversity.

- **Amide Coupling:** For derivatives with an amide moiety, a carboxylic acid is coupled with an amino-functionalized trifluoromethylpyrimidine intermediate, often using coupling agents like EDCI.[4]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

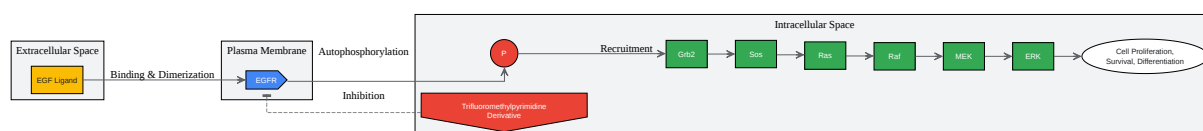
The antifungal activity is determined by measuring the inhibition of fungal mycelial growth.

- **Media Preparation:** The test compounds are incorporated into a molten Potato Dextrose Agar (PDA) medium at desired concentrations.
- **Inoculation:** A mycelial plug from a fresh fungal culture is placed at the center of the compound-containing PDA plate.
- **Incubation:** The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.

- **Measurement:** The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: $\% \text{ Inhibition} = [(dc - dt) / dc] \times 100$ where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

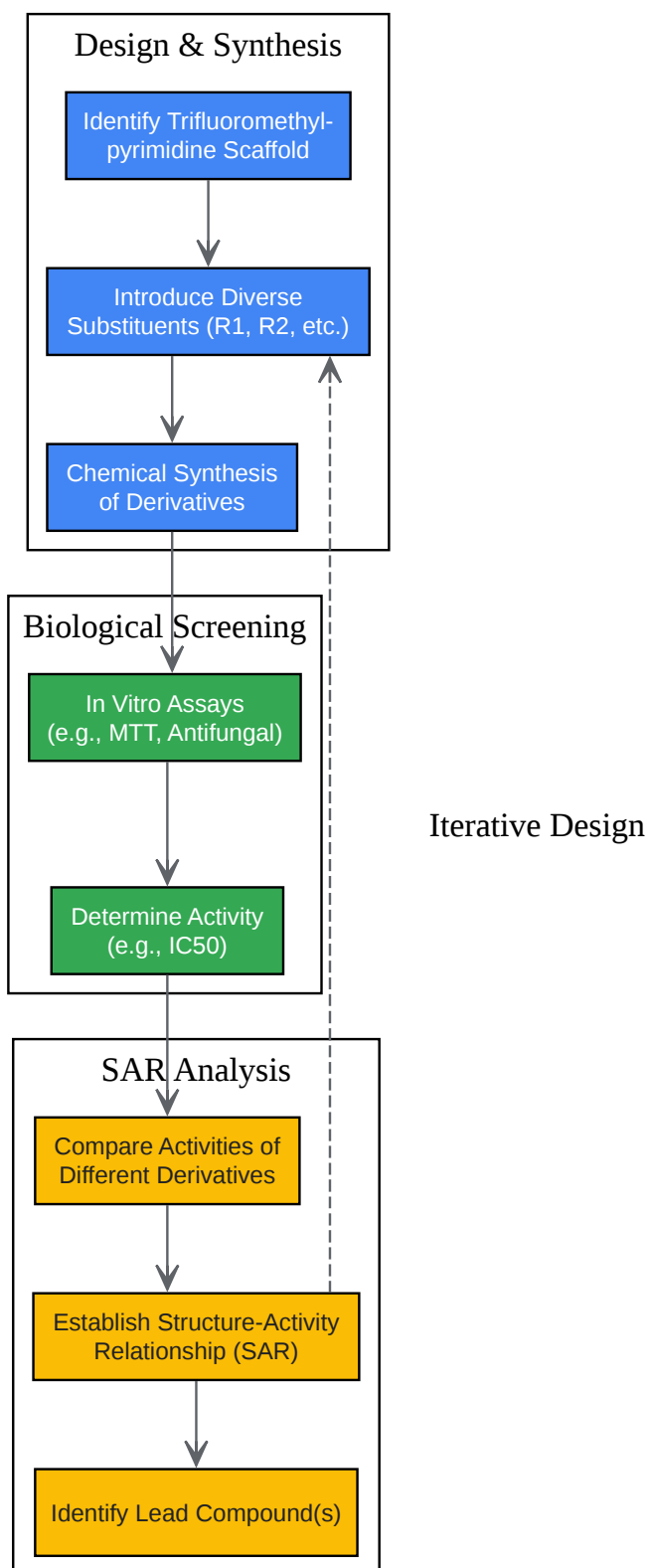
Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.



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Caption: Inhibition of the EGFR signaling pathway by a trifluoromethylpyrimidine derivative.



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Caption: A typical workflow for the structure-activity relationship (SAR) study of novel compounds.

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